molecular formula C12H10N2O2 B6366671 4-(3-Aminocarbonylphenyl)-2-hydroxypyridine CAS No. 1261971-77-0

4-(3-Aminocarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6366671
CAS No.: 1261971-77-0
M. Wt: 214.22 g/mol
InChI Key: PCRNNHOVYQNAES-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-2-hydroxypyridine is a heterocyclic compound that features both pyridine and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocarbonylphenyl)-2-hydroxypyridine typically involves the reaction of 3-aminobenzoic acid with 2-hydroxypyridine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxyl group of 3-aminobenzoic acid and the amino group of 2-hydroxypyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base such as NaH (sodium hydride) in DMF (dimethylformamide).

Major Products

    Oxidation: 4-(3-Formylphenyl)-2-hydroxypyridine.

    Reduction: 4-(3-Hydroxyphenyl)-2-hydroxypyridine.

    Substitution: 4-(3-Substitutedphenyl)-2-hydroxypyridine, where the substituent depends on the nucleophile used.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Formylphenyl)-2-hydroxypyridine
  • 4-(3-Hydroxyphenyl)-2-hydroxypyridine
  • 4-(3-Substitutedphenyl)-2-hydroxypyridine

Uniqueness

4-(3-Aminocarbonylphenyl)-2-hydroxypyridine is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its potential for biological activity .

Properties

IUPAC Name

3-(2-oxo-1H-pyridin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)10-3-1-2-8(6-10)9-4-5-14-11(15)7-9/h1-7H,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRNNHOVYQNAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682759
Record name 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-77-0
Record name 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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